molecular formula C8H9NO2 B7949122 3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione

3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B7949122
M. Wt: 151.16 g/mol
InChI Key: SPAMRUYRVYMHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione: is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique bicyclic structure, which includes a tetrahydroisoindole ring fused with a dione moiety. It is commonly used as an intermediate in organic synthesis and has various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with ammonia or primary amines, followed by cyclization to form the isoindole ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the isoindole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-diones with additional functional groups, while reduction can produce tetrahydroisoindole derivatives with hydroxyl groups.

Scientific Research Applications

Chemistry: 3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.

Medicine: The compound and its derivatives are investigated for their potential use in medicinal chemistry. They serve as lead compounds in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of 3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific derivative and its intended application. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

    Phthalimide: A structurally related compound with similar applications in organic synthesis and medicinal chemistry.

    Succinimide: Another related compound used in the synthesis of pharmaceuticals and polymers.

    Maleimide: Known for its use in the production of advanced materials and as a building block in organic synthesis.

Uniqueness: 3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its bicyclic structure, which imparts distinct chemical properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

3a,4,5,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1,3,5-6H,2,4H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAMRUYRVYMHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C=C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione

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